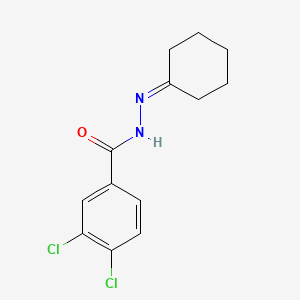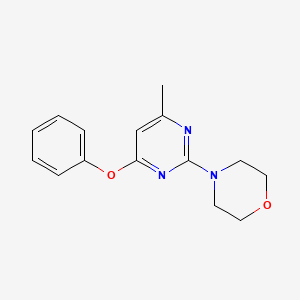![molecular formula C19H19NO3 B5707398 ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)
ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate, also known as ethyl 2-(3-(4-methylphenyl)acryloylamino)benzoate or EMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMA is a member of the benzoate ester family and is synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of EMA is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. EMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. EMA may also inhibit the activity of certain signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects:
EMA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, EMA has been shown to have antioxidant properties and may help protect cells from oxidative stress. EMA has also been shown to have a neuroprotective effect and may help protect against neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. However, there are also limitations to its use. EMA is not water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on EMA. One area of interest is in the development of new cancer treatments based on EMA. Further research is needed to determine the optimal dosing and delivery methods for EMA in these applications. Another area of interest is in the development of new anti-inflammatory drugs based on EMA. Additionally, research is needed to better understand the mechanism of action of EMA and to identify other potential applications for this compound.
Métodos De Síntesis
EMA is synthesized through a multi-step process that involves the reaction of 4-methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoatebenzoyl chloride with ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate 2-aminobenzoate in the presence of a base such as triethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoateamine. The resulting intermediate is then reacted with acryloyl chloride to produce EMA. The overall synthesis process is complex and requires careful attention to reaction conditions and purification steps to obtain high-quality EMA.
Aplicaciones Científicas De Investigación
EMA has shown promise in a variety of scientific research applications. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. EMA has been shown to inhibit the growth of cancer cells in vitro, and further research is being conducted to determine its potential as a cancer treatment. EMA has also been studied for its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
ethyl 2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)16-6-4-5-7-17(16)20-18(21)13-12-15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,20,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPAEQICQXOGR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)


![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)



![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)
